molecular formula C10H12Cl2N2O2 B14398566 Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- CAS No. 87919-21-9

Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-

Katalognummer: B14398566
CAS-Nummer: 87919-21-9
Molekulargewicht: 263.12 g/mol
InChI-Schlüssel: XFKZYUOOMFMGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and hydroxypropyl groups in its structure suggests potential biological activity and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: Bases such as triethylamine or potassium carbonate to deprotonate the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a less chlorinated or dechlorinated product.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a ligand or catalyst in organic synthesis.

    Material Science: Incorporated into polymers or resins for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in studying biochemical pathways and interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its biological activity.

    Manufacturing: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may bind to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Urea, N-(3,4-dichlorophenyl)-N’-(2-hydroxyethyl)-
  • Urea, N-(3,4-dichlorophenyl)-N’-(4-hydroxybutyl)-

Uniqueness

The unique combination of the dichlorophenyl and hydroxypropyl groups in urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

87919-21-9

Molekularformel

C10H12Cl2N2O2

Molekulargewicht

263.12 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea

InChI

InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16)

InChI-Schlüssel

XFKZYUOOMFMGLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.